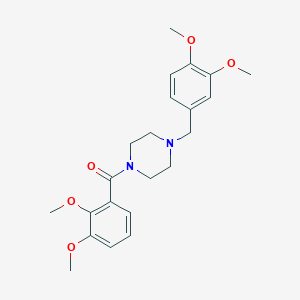![molecular formula C18H21N5O3S2 B247002 7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Mécanisme D'action
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide is metabolized in the body to form MPP+, which is a potent neurotoxin that specifically targets dopaminergic neurons in the brain. MPP+ is taken up by these neurons through the dopamine transporter, where it inhibits mitochondrial respiration and leads to the death of the neuron.
Biochemical and Physiological Effects:
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has a range of biochemical and physiological effects, including the selective damage of dopaminergic neurons in the brain, which can lead to symptoms similar to Parkinson's disease. It has also been found to have anti-inflammatory and anti-cancer properties, although more research is needed in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has several advantages for use in lab experiments, including its ability to selectively damage dopaminergic neurons in the brain, which can be used to study the mechanisms of Parkinson's disease. However, it also has several limitations, including its toxicity and potential for off-target effects.
Orientations Futures
There are several future directions for research on 7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide, including the development of new compounds that can selectively target specific neurons in the brain and the study of its potential use in the treatment of Parkinson's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of 7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide and its potential use in other areas of scientific research.
Méthodes De Synthèse
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-(4-methyl-1-piperazinyl)aniline with 2-aminothiazole, followed by the addition of a sulfonamide group. Alternatively, 7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide can be synthesized through the reaction of 2-aminothiazole with 4-(4-methyl-1-piperazinyl)benzoyl chloride, followed by the addition of a sulfonamide group.
Applications De Recherche Scientifique
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the effects of different compounds on biological systems. It has been found to be particularly useful in the study of the nervous system, as it can be used to selectively damage dopaminergic neurons in the brain.
Propriétés
Formule moléculaire |
C18H21N5O3S2 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
7-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C18H21N5O3S2/c1-13-16(17(24)23-11-12-27-18(23)19-13)28(25,26)20-14-3-5-15(6-4-14)22-9-7-21(2)8-10-22/h3-6,11-12,20H,7-10H2,1-2H3 |
Clé InChI |
MBPRBQBVGGKCOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NC3=CC=C(C=C3)N4CCN(CC4)C |
SMILES canonique |
CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NC3=CC=C(C=C3)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)



![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)





![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)